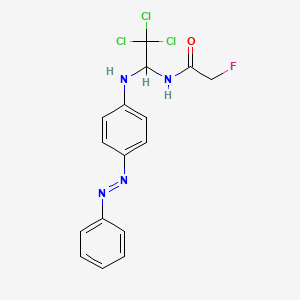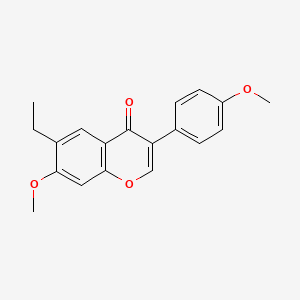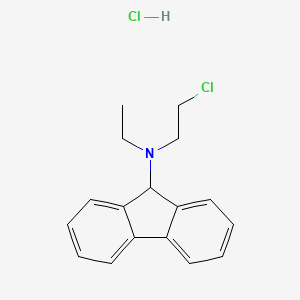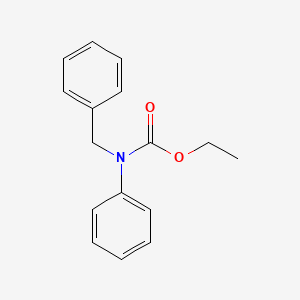![molecular formula C10H13N3O6S B11996382 2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid CAS No. 37791-28-9](/img/structure/B11996382.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID is a complex organic compound characterized by the presence of a thiophene ring substituted with nitro groups and an amino group, as well as a pentanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID typically involves the nitration of thiophene derivatives followed by amination and subsequent coupling with a pentanoic acid derivative. Common reagents used in these reactions include nitric acid for nitration, ammonia or amines for amination, and coupling agents such as carbodiimides for the final coupling step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and amino group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-dinitrothiophen-2-yl)acetamide
- 2-acetamido-3,5-dinitrothiophene
Uniqueness
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
37791-28-9 |
|---|---|
Formule moléculaire |
C10H13N3O6S |
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
2-[(3,5-dinitrothiophen-2-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H13N3O6S/c1-5(2)3-6(10(14)15)11-9-7(12(16)17)4-8(20-9)13(18)19/h4-6,11H,3H2,1-2H3,(H,14,15) |
Clé InChI |
JMSOMTOPIWLYPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)

![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

